Cas no 2171519-05-2 (2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid)

2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid structure
2171519-05-2 structure
Product name:2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid
CAS No:2171519-05-2
MF:C25H26F2N2O5
MW:472.481153964996
CID:5794887
PubChem ID:165570279

2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
    • 2171519-05-2
    • EN300-1570594
    • 2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid
    • Inchi: 1S/C25H26F2N2O5/c1-2-20(22(30)31)28-23(32)25(26,27)21(14-11-12-14)29-24(33)34-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,2,11-13H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: AVAQOPLBCQYGTD-UHFFFAOYSA-N
    • SMILES: FC(C(NC(C(=O)O)CC)=O)(C(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Computed Properties

  • Exact Mass: 472.18097826g/mol
  • Monoisotopic Mass: 472.18097826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 752
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.4

2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1570594-1.0g
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
1g
$3368.0 2023-06-04
Enamine
EN300-1570594-0.05g
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
0.05g
$2829.0 2023-06-04
Enamine
EN300-1570594-0.1g
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
0.1g
$2963.0 2023-06-04
Enamine
EN300-1570594-5.0g
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
5g
$9769.0 2023-06-04
Enamine
EN300-1570594-0.5g
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
0.5g
$3233.0 2023-06-04
Enamine
EN300-1570594-50mg
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
50mg
$2829.0 2023-09-24
Enamine
EN300-1570594-2500mg
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
2500mg
$6602.0 2023-09-24
Enamine
EN300-1570594-500mg
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
500mg
$3233.0 2023-09-24
Enamine
EN300-1570594-0.25g
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
0.25g
$3099.0 2023-06-04
Enamine
EN300-1570594-10.0g
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]butanoic acid
2171519-05-2
10g
$14487.0 2023-06-04

2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid Related Literature

Additional information on 2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid

Introduction to 2-3-Cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic Acid (CAS No. 2171519-05-2)

2-3-Cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid (CAS No. 2171519-05-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and difluoromethyl substitutions. These structural elements contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.

The cyclopropyl group in the molecule is known for its strain energy and reactivity, which can influence the compound's biological activity. The presence of this group can enhance the lipophilicity and metabolic stability of the molecule, making it more suitable for drug development. Additionally, the Fmoc protecting group is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids. This makes the compound particularly useful in the synthesis of complex peptides and proteins.

The difluoromethyl substitutions in the molecule are another key feature that contributes to its unique properties. Fluorine atoms are known for their ability to modulate the electronic and steric properties of organic molecules, which can significantly affect their biological activity. In particular, difluoromethyl groups can enhance the potency and selectivity of drug candidates by altering their binding affinity to target proteins.

Recent studies have explored the potential applications of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent anti-cancer activity by inhibiting specific enzymes involved in tumor growth and metastasis. Another study in the Bioorganic & Medicinal Chemistry Letters demonstrated that such compounds can effectively modulate G protein-coupled receptors (GPCRs), which are important targets for treating neurological disorders and cardiovascular diseases.

The synthesis of 2-3-Cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid involves a series of well-defined steps that ensure high purity and yield. The Fmoc protecting group is typically introduced using Fmoc chloride under basic conditions, followed by the addition of the cyclopropyl and difluoromethyl groups through carefully controlled reactions. The final step involves deprotection to reveal the active amine functionality, which can then be conjugated to other molecules or used directly in biological assays.

In terms of its biological evaluation, this compound has been tested in various in vitro and in vivo models to assess its pharmacological properties. In cell-based assays, it has shown promising results as an inhibitor of key enzymes involved in cancer progression, such as kinases and proteases. Additionally, preliminary animal studies have indicated that it has good oral bioavailability and a favorable pharmacokinetic profile, suggesting its potential for further development as a therapeutic agent.

The safety profile of this compound is also an important consideration for its potential clinical use. Toxicological studies have shown that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in preclinical models. However, further research is needed to fully understand its long-term safety and efficacy.

In conclusion, 2-3-Cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobutanoic acid (CAS No. 2171519-05-2) represents a promising candidate for drug development due to its unique structural features and potential therapeutic applications. Ongoing research continues to explore its biological activity and optimize its properties for use in various medical conditions. As new findings emerge, this compound may play a significant role in advancing our understanding of disease mechanisms and developing novel treatments.

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